molecular formula C12H12N4O3 B568190 4-Hydroxy-2,3,6-trimethyl-7,8a-dihydroimidazo[4,5-g]quinazoline-8,9-dione CAS No. 121732-25-0

4-Hydroxy-2,3,6-trimethyl-7,8a-dihydroimidazo[4,5-g]quinazoline-8,9-dione

Cat. No.: B568190
CAS No.: 121732-25-0
M. Wt: 260.253
InChI Key: VDBOWNCIVPQFEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-2,3,6-trimethyl-7,8a-dihydroimidazo[4,5-g]quinazoline-8,9-dione is a heterocyclic compound with a complex structure that includes both imidazole and quinazoline moieties

Properties

CAS No.

121732-25-0

Molecular Formula

C12H12N4O3

Molecular Weight

260.253

IUPAC Name

4-hydroxy-2,3,6-trimethyl-5,8a-dihydroimidazo[4,5-g]quinazoline-8,9-dione

InChI

InChI=1S/C12H12N4O3/c1-4-13-7-6(12(19)14-4)10(17)8-9(11(7)18)16(3)5(2)15-8/h6,18H,1-3H3,(H,13,14,19)

InChI Key

VDBOWNCIVPQFEA-UHFFFAOYSA-N

SMILES

CC1=NC(=O)C2C(=C(C3=C(C2=O)N=C(N3C)C)O)N1

Synonyms

8H-Imidazo[4,5-g]quinazolin-8-one, 3,5-dihydro-4,9-dihydroxy-2,3,6-trimethyl- (9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2,3,6-trimethyl-7,8a-dihydroimidazo[4,5-g]quinazoline-8,9-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of 2-amino-3,4,5-trimethylbenzoic acid with formamide under acidic conditions can yield the desired quinazoline derivative .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, high-pressure reactors, and continuous flow systems to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2,3,6-trimethyl-7,8a-dihydroimidazo[4,5-g]quinazoline-8,9-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Formation of 4-oxo-2,3,6-trimethyl-7,8a-dihydroimidazo[4,5-g]quinazoline-8,9-dione.

    Reduction: Formation of 4-hydroxy-2,3,6-trimethyl-7,8a-dihydroimidazo[4,5-g]quinazoline.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

4-Hydroxy-2,3,6-trimethyl-7,8a-dihydroimidazo[4,5-g]quinazoline-8,9-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-2,3,6-trimethyl-7,8a-dihydroimidazo[4,5-g]quinazoline-8,9-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA synthesis or disruption of cellular processes essential for the survival of pathogens .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share a similar quinazoline structure but differ in their functional groups and biological activities.

    Imidazo[4,5-g]quinazolines: These compounds have a similar core structure but may have different substituents that alter their properties.

Uniqueness

4-Hydroxy-2,3,6-trimethyl-7,8a-dihydroimidazo[4,5-g]quinazoline-8,9-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.